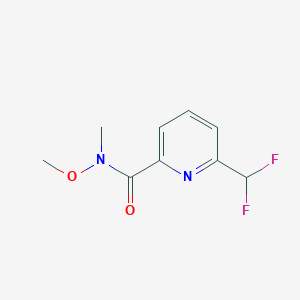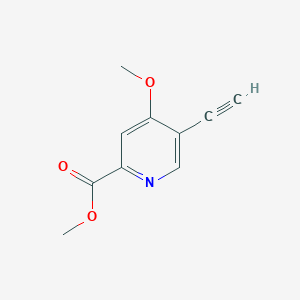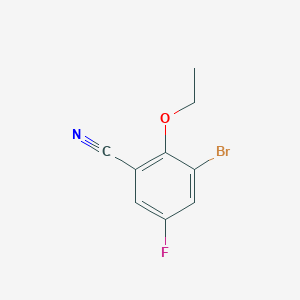
6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a difluoromethyl group, a methoxy group, and a methyl group. The presence of the difluoromethyl group is particularly noteworthy due to its impact on the compound’s chemical properties, such as increased metabolic stability and lipophilicity .
Preparation Methods
The synthesis of 6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide typically involves difluoromethylation reactions. One common method is the late-stage difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be carried out under various conditions, including metal-based catalytic systems and radical chemistry . Industrial production methods often utilize commercially available difluoromethylation reagents to streamline the synthesis process .
Chemical Reactions Analysis
6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophilic or electrophilic reagents
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding to biological targets. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparison with Similar Compounds
6-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide can be compared to other difluoromethylated compounds, such as difluoromethylated phenanthridines. These compounds share similar properties, such as increased metabolic stability and lipophilicity, but differ in their specific chemical structures and applications . The unique combination of substituents in this compound sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H10F2N2O2 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
6-(difluoromethyl)-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)7-5-3-4-6(12-7)8(10)11/h3-5,8H,1-2H3 |
InChI Key |
PCHZBECNJKFJEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=N1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)

![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)


![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
